5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H16N2OS. It is a solid substance with a white or off-white appearance. This compound is stable at room temperature and is soluble in some organic solvents such as ethanol, dimethylformamide, and chloroform, but insoluble in water .
Preparation Methods
The preparation of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through chemical synthesis. One common method involves the condensation reaction between 3,5-dimethylbenzyl alcohol and 1,2,4-triazole-3-thiol . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial production methods often involve multi-step reactions and purification processes to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in the formulation of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound has a benzyl group instead of a methyl group, which may result in different chemical and biological properties.
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol: This compound lacks the phenoxy group, which may affect its solubility and reactivity.
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorophenyl group may enhance its biological activity compared to the dimethylphenoxy derivative.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLFVZTUJLBZGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395718 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-37-8 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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